![molecular formula C17H20N2O2 B1608809 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide CAS No. 70757-64-1](/img/structure/B1608809.png)
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Vue d'ensemble
Description
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C17H20N2O2 . It has a molecular weight of 284.35 g/mol .
Molecular Structure Analysis
The InChI code for 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) . The Canonical SMILES is CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN . Physical And Chemical Properties Analysis
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide has a molecular weight of 284.35 g/mol . It has a XLogP3-AA of 3.3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 284.152477885 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 21 .Applications De Recherche Scientifique
Pharmacological Research
This compound, with its unique structure, is a candidate for pharmacological research. Its molecular framework allows for the exploration of interactions with various biological targets. The phenoxy acetamide group, in particular, has been associated with a range of pharmacologically interesting properties .
Chemical Synthesis
As a building block in chemical synthesis, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide can be used to synthesize more complex molecules. Its reactive hydrazide group is particularly useful for forming hydrazone linkages, which are prevalent in many pharmaceuticals .
Material Science
In material science, this compound could potentially be used to modify surface properties of materials. The phenylethyl group could interact with various substrates, altering hydrophobicity or other surface characteristics important in material coatings .
Molecular Biology
The compound’s ability to form stable structures could be utilized in molecular biology. It could serve as a linker or a stabilizer in the formation of larger bioconjugates used in molecular assays or as a part of drug delivery systems .
Analytical Chemistry
In analytical chemistry, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide could be used as a standard or a reagent in chromatography or spectrometry to identify or quantify other substances due to its distinct chemical signature .
Proteomics
The compound may find applications in proteomics, where it could be used to modify proteins or peptides. This modification can help in studying protein function and interaction, as well as in developing new therapeutic agents .
Genomics
In genomics, this molecule could be part of a toolkit for DNA modification or labeling, aiding in the visualization or quantification of genetic material in various research applications .
Drug Discovery
Lastly, in drug discovery, the compound’s structure could be used as a scaffold for the development of new drugs. Its molecular backbone might interact with various biological targets, which can be explored for therapeutic potential .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPDTMZORKWRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403912 | |
| Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide | |
CAS RN |
70757-64-1 | |
| Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




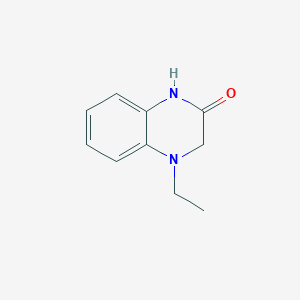
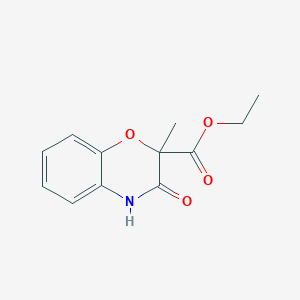
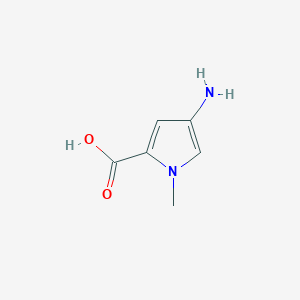
![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)
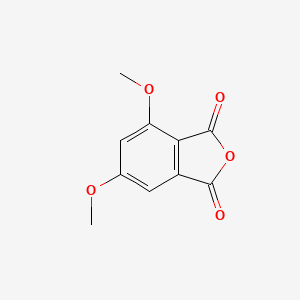

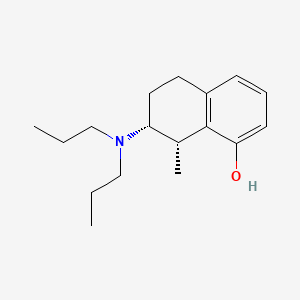

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)



